4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-5-7-1-3-8(12-7,4-2-7)6(10)11/h9H,1-5H2,(H,10,11) |
InChI Key |
RAZMYJFAHKIOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(O2)CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
- A highly regioselective Diels-Alder reaction is commonly employed as the initial step. For example, 2-methylfuran can be reacted with methyl-3-bromopropiolate to form bicyclic intermediates with the oxabicyclo[2.2.1]heptane core structure. This reaction is efficient and provides good regioselectivity toward the desired bicyclic framework.
Functional Group Transformations
The bicyclic intermediate often contains protecting groups or ketal functionalities that require hydrolysis. Treatment with hydrochloric acid (HCl) has been demonstrated as a simple and efficient method to effect ketal hydrolysis, yielding the corresponding hydroxyl and carboxylic acid groups in the bicyclic system.
Subsequent oxidation or reduction steps may be applied to introduce or modify the hydroxymethyl group at the 4-position of the bicyclic ring.
Use of Substituted Intermediates
- According to patent literature, substituted 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones serve as key intermediates for synthesizing various derivatives, including those with hydroxymethyl and carboxylic acid substituents. These intermediates allow for further functionalization through selective substitution reactions.
The regioselective Diels-Alder approach is favored due to its efficiency in constructing the bicyclic core with precise stereochemistry and substitution patterns.
Hydrolysis using hydrochloric acid is preferred over more complex methods for ketal removal, offering better yields and operational simplicity.
The patent literature emphasizes the versatility of substituted 7-oxabicyclo[2.2.1]heptane intermediates, which can be functionalized to yield a variety of derivatives, including the target compound, through controlled reactions.
These methods collectively provide a robust pathway to synthesize 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with high purity and yield, suitable for further application in agrochemical formulations or as synthetic intermediates.
The preparation of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is efficiently achieved through a regioselective Diels-Alder cycloaddition followed by acid-catalyzed hydrolysis and functional group modifications. The use of simple reagents like hydrochloric acid for hydrolysis and the strategic choice of intermediates streamline the synthesis. These methods are well-documented in scientific literature and patent filings, providing a reliable and authoritative foundation for the compound's preparation.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs within the 7-Oxabicyclo[2.2.1]heptane Family
Substituent Variations
The following table compares substituents, molecular weights, and key properties of 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with related derivatives:
Key Observations
- Polarity and Solubility : The hydroxymethyl derivative exhibits higher polarity than its methyl-substituted analog (156.18 g/mol vs. 172.18 g/mol) due to the -CH2OH group, improving aqueous solubility .
- Synthetic Utility : The methyl ester variant () serves as a protected intermediate for further modifications, such as hydrolysis to the free carboxylic acid or coupling reactions .
Comparison with 7-Azabicyclo[2.2.1]heptane Derivatives
Replacing the oxygen bridge with nitrogen (7-azabicyclo[2.2.1]heptane) alters electronic and steric properties:
Key Observations
- Basicity : The nitrogen bridge in azabicyclo derivatives introduces basicity (pKa ~8–10), unlike the neutral oxygen bridge in oxabicyclo compounds .
- Biological Activity : Azabicyclo derivatives are prevalent in antibiotic scaffolds (e.g., penicillins) due to their ability to mimic peptide bonds .
Stereochemical and Regiochemical Considerations
- Stereoselectivity : The endo/exo configuration of substituents significantly impacts reactivity. For example, endo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid () exhibits distinct regioselectivity in ring-opening reactions compared to exo isomers .
- Bridge Opening : Oxygen-bridged derivatives undergo regio- and stereoselective ring-opening reactions, a property exploited in thromboxane analog synthesis (e.g., exo/exo-dicarboxylic anhydrides in ) .
Pharmacological Relevance
Biological Activity
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 182.22 g/mol
- IUPAC Name : 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
This compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds within the oxabicyclo family exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential antitumor effects. The specific biological activities of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid are summarized below:
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of bicyclic compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
2. Antitumor Effects
The compound has been evaluated for its potential antitumor properties, particularly against various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation via cell cycle arrest |
These findings suggest that 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid may serve as a lead compound for further development in cancer therapeutics.
Case Studies
Several case studies have explored the synthesis and biological evaluation of this compound:
Case Study: Synthesis and Evaluation
A study focused on synthesizing enantiomerically pure forms of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid through enzymatic resolution techniques.
- Synthesis Method : Lipase-catalyzed kinetic resolution.
- Biological Evaluation : The synthesized compounds were tested for their anti-inflammatory and antitumor activities, revealing promising results that warrant further investigation.
Q & A
Q. Key Methodological Steps :
- Chemical Synthesis : Cycloaddition reactions (e.g., Diels-Alder), oxidation/reduction sequences, and selective carboxylation .
- Enzymatic Resolution : Lipase-catalyzed acetylation/deacetylation in solvents like pentane or toluene .
How can stereochemical integrity be maintained during synthesis?
Advanced Research Question
Stereochemical control is critical due to the compound’s rigid bicyclic framework. Strategies include:
- Protecting Groups : Use of Boc or benzyl groups to prevent undesired side reactions during hydroxylation/carboxylation .
- Enzymatic Resolution : Lipases selectively modify one enantiomer, enabling isolation of enantiopure products .
- NMR Analysis : Monitoring stereochemical outcomes via coupling constants and NOE experiments (e.g., distinguishing endo vs. exo isomers) .
Case Study : Enzymatic deacetylation of racemic acetates in toluene achieved >99% ee for the (+)-alcohol isomer .
What spectroscopic and computational methods are used for structural characterization?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and stereochemistry. For example, coupling constants (J) differentiate endo (J = 4–6 Hz) and exo (J = 2–3 Hz) protons in bicyclic systems .
- X-Ray Diffraction : Confirms absolute configuration, as seen in 3,5-dinitrobenzoate derivatives of enantiopure products .
- Quantum Mechanical Calculations : Density functional theory (DFT) models amide bond distortion and pyramidalization effects in derivatives .
Advanced Application : DFT studies of nitrogen pyramidalization in 7-azanorbornane systems revealed intramolecular interactions influencing reactivity .
How can researchers address contradictions in reported synthesis yields or pathways?
Advanced Research Question
Discrepancies arise from variations in starting materials, catalysts, or reaction conditions. For example:
Q. Resolution Strategy :
- Systematic screening of reaction parameters (temperature, solvent, catalyst loading).
- Cross-validation using multiple characterization techniques (e.g., NMR, HPLC, X-ray).
What computational approaches predict the compound’s reactivity or conformational dynamics?
Advanced Research Question
- Bottom-Up Modeling : Hierarchical quantum mechanical studies using simplified model molecules to predict amide bond distortion and substituent effects .
- DFT Calculations : Analyze intramolecular interactions (e.g., hydrogen bonding) that stabilize specific conformers .
Example : Substituent removal/modification in 7-azanorbornane derivatives revealed steric and electronic contributions to amide pyramidalization .
What functional group transformations are feasible for derivatization?
Basic Research Question
The carboxylic acid and hydroxymethyl groups enable diverse reactions:
- Esterification : Methanol/acid catalysis converts the acid to methyl esters .
- Oxidation/Reduction : Ketones or aldehydes form via controlled oxidation of the hydroxymethyl group .
- Amide Formation : Coupling with amines (e.g., benzylamine) generates carboxamide derivatives for biochemical studies .
Methodological Note : Use of mild oxidizing agents (e.g., PCC) preserves the bicyclic framework .
How does the compound serve as a building block for bioactive molecules?
Advanced Research Question
The rigid bicyclic structure and functional groups make it a scaffold for:
- Enzyme Inhibitors : Derivatives act as ligands for endothelial differentiation gene receptors (Edg-2), relevant to cardiovascular diseases .
- Covalent Protein Labeling : Alkenyl nitrile electrophiles derived from carboxylate derivatives enable site-specific protein modification .
Case Study : Derivatives like N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide are used in biochemical probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
